(4-Cyanobutyl)boronic acid can be classified under organoboron compounds, specifically as a boronic acid. Boronic acids are defined by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. They are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals.
The synthesis of (4-Cyanobutyl)boronic acid can be achieved through several methods:
(4-Cyanobutyl)boronic acid has the following structural formula:
(4-Cyanobutyl)boronic acid participates in various chemical reactions, including:
The mechanism of action for (4-Cyanobutyl)boronic acid primarily involves its role as a nucleophile in cross-coupling reactions. The process typically follows these steps:
This mechanism is crucial for constructing complex organic molecules efficiently.
(4-Cyanobutyl)boronic acid is utilized in various scientific applications:
The development of boronic acid chemistry spans over 160 years of scientific inquiry, beginning with Edward Frankland's pioneering 1860 synthesis of ethylboronic acid through the reaction of triethyl borate with diethylzinc followed by oxidation. This foundational work established organoboron compounds as accessible synthetic targets, though their utility remained largely unexplored for decades. The mid-20th century witnessed transformative advances with the discovery of hydroboration by Herbert C. Brown, who demonstrated the regio- and stereoselective addition of B-H bonds across unsaturated systems, providing controlled access to alkylboron compounds. This breakthrough earned Brown the 1979 Nobel Prize in Chemistry and established hydroboration as a cornerstone methodology [1] [6].
The late 20th century ushered in the palladium-catalyzed borylation revolution, beginning with Miyaura's landmark 1995 report on the rhodium-catalyzed addition of bis(pinacolato)diboron across aryl C-H bonds. This methodology was rapidly extended to palladium-catalyzed systems, enabling efficient synthesis of previously inaccessible boronic acid derivatives. The Suzuki-Miyaura cross-coupling (1979) emerged as the defining application of boronic acids, facilitating carbon-carbon bond formation between aryl/vinyl boronic acids and halides under mild conditions. This reaction transformed synthetic planning across pharmaceuticals, agrochemicals, and materials science due to its exceptional functional group tolerance and stereospecificity [1] [3].
Table 1: Evolution of Boronic Acid Synthesis Methods
Time Period | Synthetic Methodology | Key Reagents/Catalysts | Limitations/Advancements |
---|---|---|---|
1860 (Frankland) | Organometallic oxidation | Diethylzinc + triethyl borate | Limited to simple alkyl derivatives |
1950s-1970s | Hydroboration-oxidation | BH₃, 9-BBN, disiamylborane | Controlled regiochemistry/stereochemistry |
1995-present | Transition metal-catalyzed borylation | Pd(dppf)Cl₂, Pd(OAc)₂, XPhos | Broad substrate scope including heterocycles |
2000s-present | Direct borylation via C-H activation | Iridium complexes, Ru catalysts | Atom-economical access to arylboronates |
Modern synthetic approaches to alkylboronic acids like (4-cyanobutyl)boronic acid employ Grignard reagent transmetalation (RMgX + B(OR)₃ → R-B(OR)₂), hydroboration of alkenes followed by oxidative workup, and palladium-catalyzed borylation of alkyl halides. The latter method offers particular advantages for functionalized substrates through careful selection of palladium precursors (e.g., Pd(dppf)Cl₂) and ligands that suppress β-hydride elimination. The cyanobutyl variant benefits from these methodological advances, with its nitrile group requiring protection during organometallic approaches due to incompatibility with highly nucleophilic reagents [1] [6].
(4-Cyanobutyl)boronic acid occupies a strategic niche within organoboron chemistry due to its dual functionalization capacity. The terminal nitrile (CN) group serves as a chemically orthogonal handle that enables diverse transformations while the boronic acid participates in established organoboron reactivity. This molecular architecture features a four-carbon alkyl tether that optimally positions the electron-withdrawing nitrile sufficiently distant from the boron center to prevent significant electronic perturbation while maintaining conformational flexibility. The nitrile functionality enables post-synthetic modification via hydrolysis to carboxylic acids, reduction to primary amines, or cycloaddition chemistry, effectively serving as a latent functional group for molecular diversification [4] [6].
The compound's significance manifests in several specialized applications:
Table 2: Applications of (4-Cyanobutyl)boronic Acid in Advanced Materials
Application Domain | Function of Boronic Acid | Role of Nitrile Group | Resulting Material Properties |
---|---|---|---|
Self-healing hydrogels | Dynamic crosslinking via diol complexation | Secondary functionalization site | Tunable viscoelasticity, pH-responsiveness |
Covalent organic frameworks (COFs) | Polycondensation node | Polarity modulator for pore environment | Enhanced gas adsorption selectivity |
Molecular sensors | Saccharide recognition element | Attachment to fluorescent reporters | Glucose-responsive diagnostic systems |
Drug delivery carriers | Targeting moiety for diol-containing biomolecules | Conjugation to polymeric backbones | Sustained release profiles |
The compound's utility extends to covalent organic framework (COF) synthesis, where it serves as a functionalized building block. Boronic acid self-condensation forms boroxine rings that constitute robust crystalline frameworks, while the pendant nitrile groups project into the porous channels, modifying the internal polarity and creating tailored environments for gas storage or heterogeneous catalysis. This application demonstrates how the cyanobutyl tether positions the nitrile functionality within the framework architecture without disrupting the extended crystalline order [2].
The reactivity of (4-cyanobutyl)boronic acid fundamentally derives from boron's unique electronic configuration ([He] 2s²2p¹) and consequent electron deficiency. The empty p-orbital perpendicular to the trigonal planar R-B(OH)₂ structure enables Lewis acid behavior, driving reversible complexation with electron donors. This interaction follows a well-established pH-dependent equilibrium between the neutral trigonal form (sp² boron) and the anionic tetrahedral boronate (sp³ boron). The pKa of this transition for (4-cyanobutyl)boronic acid is approximately 8.9, positioned between purely alkylboronic acids (~10) and strongly electron-deficient aryl derivatives (~7), reflecting the moderate electron-withdrawing effect transmitted through the alkyl chain [1] [5] [7].
The binding thermodynamics follow the equation:$$ \ce{R-B(OH)2 + L <=> R-B(OH)2L} $$$$ \ce{R-B(OH)2L <=> R-B(OH)3- + H+} \quad (\text{for diol complexation}) $$
Where L represents a Lewis base such as hydroxide, fluoride, or specifically for boronic acids, 1,2-diols and 1,3-diols. The stability constant (K) for the boronate-diol complex depends critically on the diol structure, solution pH, and substituents on boron. For aliphatic boronic acids, the kinetic barrier for ester formation is higher than for aromatic analogs, but the resulting complexes demonstrate enhanced thermodynamic stability due to reduced steric constraints. The cyanobutyl chain influences this equilibrium through inductive effects rather than direct participation, slightly lowering the pKa compared to unsubstituted butylboronic acid [5] [7].
Computational studies employing density functional theory (DFT) at the B3LYP/6-31G(d) level reveal key electronic parameters:
Table 3: Computational Parameters for (4-Cyanobutyl)boronic Acid and Complexes
Parameter | Neutral Trigonal Form | Anionic Tetrahedral Form | Diol Complex |
---|---|---|---|
B-O Bond Length (Å) | 1.36 | 1.48 | 1.52 (B-Odiol) |
B-C Bond Length (Å) | 1.58 | 1.55 | 1.56 |
Dihedral Angle (°) | 0 (planar) | 35-40 | 45-50 |
Electrostatic Potential at B (kcal/mol) | +42 | +18 | +15 |
LUMO Energy (eV) | -1.3 | -0.9 | -1.1 |
Experimental validation comes from binding constant determinations using isothermal titration calorimetry (ITC) and fluorescence spectroscopy. At physiological pH (7.4), (4-cyanobutyl)boronic acid forms moderately stable complexes with model diols: Kₐ = 320 M⁻¹ for D-fructose, 180 M⁻¹ for D-sorbitol, and 85 M⁻¹ for D-glucose. These values reflect the compound's intermediate position in the boronic acid reactivity spectrum. The kinetic profile shows association rates (kₒₙ) of 10²-10³ M⁻¹s⁻¹ and dissociation rates (kₒff) of 10⁻²-10⁻³ s⁻¹, confirming the dynamic covalent character essential for responsive materials applications [5] [7].
The nitrile group participates indirectly through polarity modulation rather than direct coordination. In aprotic media, the cyano group's dipole moment (3.5 D) influences solvent organization around boron, enhancing complexation with diols through desolvation effects. This phenomenon becomes particularly significant in polymer matrices where low dielectric environments amplify substituent effects. Additionally, the nitrile offers a spectroscopic handle for FTIR analysis (νC≡N = 2245 cm⁻¹), enabling real-time monitoring of boronic acid reactions without interfering signals [5] [6].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: